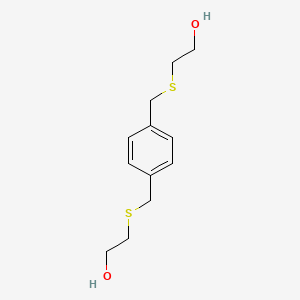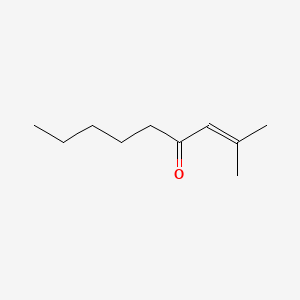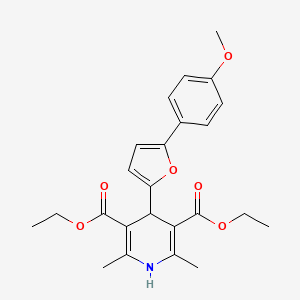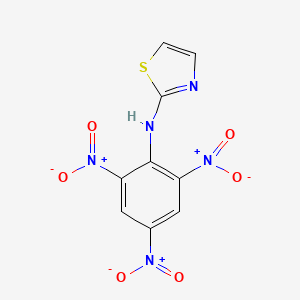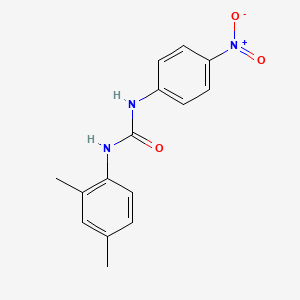
4-(3-Dimethylaminopropoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE, also known as dothiepin hydrochloride, is a tricyclic antidepressant. It is primarily used in the treatment of depressive disorders and anxiety. This compound is known for its anxiolytic properties and is used in several countries, including those in Europe, South Asia, Australia, South Africa, and New Zealand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE involves multiple steps The initial step typically includes the formation of the dibenzo[b,e]thiepin core structureThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
Aplicaciones Científicas De Investigación
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating depressive disorders, anxiety, and other psychiatric conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the reuptake of biogenic amines, such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. Additionally, it exhibits anticholinergic, antihistamine, and central sedative properties, contributing to its anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action but differing in its chemical structure.
Imipramine: Shares the tricyclic core structure but has different substituents, leading to variations in pharmacological effects.
Nortriptyline: A metabolite of amitriptyline with a similar therapeutic profile but different pharmacokinetics.
Uniqueness
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antidepressant and anxiolytic effects makes it particularly useful in treating comorbid depression and anxiety .
Propiedades
Fórmula molecular |
C19H22ClNO2S |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
4-[3-(dimethylamino)propoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-10-5-9-16-18(21)15-8-4-3-7-14(15)13-23-19(16)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
Clave InChI |
ANXWVLJCTHAHJA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


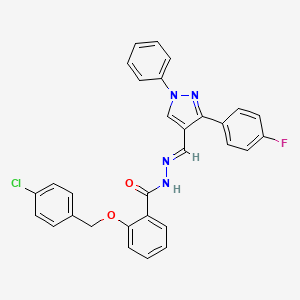
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)



![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
